3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
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Overview
Description
3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin core, a chlorophenyl group, and a propanoic acid moiety
Mechanism of Action
Target of Action
The primary targets of the compound “3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid” are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidin-4-yl derivatives
Mode of Action
Thieno[2,3-d]pyrimidin-4-yl derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific mode of action for this compound would depend on its primary target(s).
Biochemical Pathways
Thieno[2,3-d]pyrimidin-4-yl derivatives are known to be involved in a variety of biochemical pathways , but the specific pathways affected by this compound would depend on its primary target(s).
Pharmacokinetics
The bioavailability, distribution, metabolism, and excretion of this compound would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
Thieno[2,3-d]pyrimidin-4-yl derivatives are known to have various effects at the molecular and cellular level , but the specific effects of this compound would depend on its primary target(s) and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, presence of other compounds, and individual patient factors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and chlorophenyl compounds. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions usually require polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of this compound are being explored, particularly in the context of developing new therapeutic agents. Its potential to modulate biological pathways and target specific receptors makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in material science and chemical engineering.
Comparison with Similar Compounds
4-Chlorophenylthiothiophene derivatives
Thieno[2,3-d]pyrimidin-4-yl propanoic acid derivatives
Chlorophenyl-substituted pyrimidines
Uniqueness: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBOQGFKAATRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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